N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-ethoxybenzamide
Description
Properties
IUPAC Name |
N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S/c1-2-34-23-14-12-22(13-15-23)28(33)29-16-17-31-19-26(24-10-6-7-11-25(24)31)35-20-27(32)30-18-21-8-4-3-5-9-21/h3-15,19H,2,16-18,20H2,1H3,(H,29,33)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLBSBCOUDKSGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-ethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Thioether Formation:
Amide Bond Formation: The final step involves the coupling of the thioether-indole intermediate with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzylamino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, bases like sodium hydride
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Alkylated amines
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its complex structure and functional groups that may interact with biological targets.
Biological Studies: It can be used in studies to understand the interaction of indole derivatives with various enzymes and receptors.
Chemical Biology: The compound can serve as a probe to study the biochemical pathways involving indole and benzamide derivatives.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-ethoxybenzamide would depend on its specific biological target. Generally, compounds with indole and benzamide structures can interact with various proteins, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The thioether group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Structural Analogues from Patent Literature ()
Key structural analogs include benzamide derivatives with variations in substituents and side chains (Table 1).
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Key Observations:
- Thioether vs.
- Substituent Effects: The 4-ethoxy group in the target compound contrasts with electron-withdrawing groups (e.g., nitro, cyano) in analogs, which may alter solubility and bioavailability .
Functional Analogues from Neuropeptide Receptor Antagonists ()
Compounds like LY306740 and MEN10930 share structural motifs with the target compound:
- LY306740 : Incorporates a methoxybenzyl group and indole moiety. The target’s ethoxybenzamide may exhibit higher lipophilicity, favoring longer plasma half-life .
- MEN10930: Features a naphthalenylmethyl group and cyclohexylcarboxamide. The target’s benzylamino side chain could reduce steric hindrance, enhancing binding to flat receptor surfaces .
Table 2: Pharmacokinetic and Target Engagement Profiles
Biological Activity
N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-ethoxybenzamide is a complex organic compound notable for its potential biological activities, particularly in the context of medicinal chemistry. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features several functional groups, including:
- Benzylamino group
- Indole moiety
- Thioether linkage
- Ethoxybenzamide structure
These components contribute to its unique reactivity and interaction capabilities with biological targets. The molecular formula is C27H30N4O3S, with a molecular weight of 478.62 g/mol. Its structural complexity may enhance its pharmacological effects compared to simpler derivatives.
Interaction with Biological Targets
The biological activity of this compound is largely attributed to its ability to interact with various proteins and enzymes. The indole and benzamide structures are known for their capacity to engage in hydrogen bonding and hydrophobic interactions, which are crucial for binding to biological targets. The thioether group may influence the compound's reactivity and binding affinity, potentially enhancing its efficacy against specific diseases.
Potential Therapeutic Applications
Research indicates that compounds with similar structural motifs have demonstrated protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress. This suggests that this compound could play a role in diabetes management by protecting β-cell function .
In Vitro Studies
In vitro studies have shown that derivatives of N-(2-(benzylamino)-2-oxoethyl)benzamide exhibit significant β-cell protective activity against ER stress. For instance, one study identified an analog (WO5m) that displayed maximal activity at 100% with an EC50 value of 0.1 ± 0.01 μM, indicating a high potency for protecting pancreatic β-cells from stress-induced apoptosis .
| Compound | Max Activity (%) | EC50 (μM) |
|---|---|---|
| WO5m | 100 | 0.1 ± 0.01 |
| Compound 1 | 97 | 6 ± 1 |
| Compound 5a | 45 | 18 ± 4 |
These findings highlight the potential of this compound as a therapeutic agent in managing diabetes-related complications.
Molecular Docking Studies
Molecular docking studies are recommended to further elucidate the mechanism of action of this compound. These studies can identify specific interactions with target proteins and help optimize the compound for enhanced efficacy.
Case Studies and Research Findings
Several research studies have focused on the biological activity of compounds related to this compound:
- Protection Against ER Stress : A study demonstrated that certain benzamide derivatives protect pancreatic β-cells from ER stress-induced dysfunction, suggesting a therapeutic avenue for diabetes treatment .
- Antitumor Activity : Related compounds have shown promising antitumor activity, indicating potential applications beyond diabetes management. For example, some derivatives exhibited significant cytotoxic effects against cancer cell lines .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-ethoxybenzamide, and how can reaction conditions be optimized?
- Methodology : The synthesis involves multi-step reactions, including:
- Thioether formation : Reacting indole derivatives with thiol-containing intermediates (e.g., 2-(benzylamino)-2-oxoethyl thiol) under controlled pH (neutral to slightly basic) to avoid oxidation .
- Amide coupling : Using coupling agents like HATU or EDC/HOBt for benzamide bond formation, with anhydrous solvents (e.g., DMF or DCM) to minimize hydrolysis .
- Purification : Employing column chromatography (silica gel, ethyl acetate/hexane gradients) and HPLC (C18 columns, acetonitrile/water mobile phases) to achieve >95% purity .
- Optimization : Reaction yields improve with temperature control (e.g., 0–5°C for thioether formation to suppress side reactions) and catalyst screening (e.g., DMAP for acylations) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
- 1H/13C NMR : Assign peaks for indole protons (δ 7.2–7.8 ppm), benzamide carbonyls (δ ~165–170 ppm), and ethoxy groups (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (C29H30N4O3S: calculated 514.204 g/mol) with <2 ppm error .
- FT-IR : Identify key functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) .
Q. What are the primary challenges in achieving high purity, and how are they addressed?
- Byproduct formation : Common impurities include oxidized thioethers (sulfones) or incomplete coupling products. Use reducing agents (e.g., TCEP) during thiol reactions and monitor intermediates via TLC .
- Solvent residues : Azeotropic drying with toluene or rotary evaporation under vacuum removes trace solvents .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s pharmacological potential?
- Key modifications :
- Indole substitution : Compare activity of 3-thioether vs. 2-substituted indoles to assess positional effects on target binding .
- Benzamide variations : Replace 4-ethoxy with halogen (e.g., 4-F) or methyl groups to study electronic/hydrophobic contributions .
- Assays : Use enzymatic inhibition assays (e.g., kinase or protease targets) and cell viability studies (IC50 determination in cancer lines) with controls for cytotoxicity .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Docking refinement : Incorporate molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to account for protein flexibility, reducing false positives in binding affinity predictions .
- Experimental validation : Validate computational hits via SPR (surface plasmon resonance) for binding kinetics (ka/kd) and ITC (isothermal titration calorimetry) for thermodynamic profiling .
Q. How can synthetic byproducts be identified and quantified during scale-up?
- LC-MS/MS : Use reverse-phase chromatography with tandem MS to detect low-abundance impurities (e.g., dimerized thioethers or hydrolyzed amides) .
- Quantitative NMR (qNMR) : Spike samples with internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify residual starting materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
